ML358 -

ML358

Catalog Number: EVT-276326
CAS Number:
Molecular Formula: C21H26Cl3NO2
Molecular Weight: 430.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML358 is a selective inhibitor of SKN-1 pathway involved in drug detoxification and resistance in nematodes.
Source and Classification

ML358 was developed through a systematic chemical screening process, specifically targeting pathways involved in stress response mechanisms. Its discovery was reported in scientific literature as part of research aimed at identifying compounds that could modulate the SKN-1 pathway, which is significant for its implications in aging and neurodegenerative diseases . The compound's classification falls under small molecule inhibitors, specifically designed to interact with biological targets to modulate their activity.

Synthesis Analysis

The synthesis of ML358 involves several key steps that highlight its complexity and the precision required in its preparation. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with vanillamine derivatives, which are modified through various chemical reactions.
  2. Reactions: The synthesis employs techniques such as amine coupling and chlorination to introduce functional groups necessary for biological activity.
  3. Purification: After reaction completion, purification steps including crystallization or chromatography are performed to isolate the desired product from byproducts and unreacted materials.

The detailed synthetic route includes:

  • Amine Coupling: Reacting vanillamine derivatives with appropriate acyl chlorides to form amide bonds.
  • Chlorination: Utilizing reagents like thionyl chloride or phosphorus oxychloride to introduce chlorine atoms into the molecular structure.
  • Yield Optimization: Adjustments in reaction conditions (temperature, solvent choice) are made to maximize yield and purity, often monitored through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis

The molecular structure of ML358 can be described using its chemical formula C21H26Cl3NO2C_{21}H_{26}Cl_{3}NO_{2}. Key features include:

  • Chlorine Atoms: The presence of three chlorine substituents contributes significantly to the compound's lipophilicity and biological activity.
  • Aromatic Ring System: An aromatic ring enhances the compound's ability to interact with biological targets through π-π stacking and hydrogen bonding.
  • Functional Groups: The compound contains both amine and ether functional groups, which are critical for its binding interactions with SKN-1.

Structural Data

  • Molecular Weight: 430.79 g/mol
  • Exact Mass: 429.10 g/mol
  • 3D Structure: Computational modeling can provide insights into the spatial arrangement of atoms within ML358, facilitating understanding of its interactions with biological targets .
Chemical Reactions Analysis

ML358 participates in several chemical reactions that are pertinent to its function as an inhibitor:

  1. Binding Interactions: The primary reaction involves binding to the SKN-1 protein, disrupting its normal function. This interaction is characterized by non-covalent forces such as hydrogen bonds and hydrophobic interactions.
  2. Metabolic Stability: In vivo studies indicate that ML358 undergoes metabolic transformations that may affect its bioavailability and efficacy. Understanding these reactions is crucial for optimizing dosing regimens in therapeutic applications.
  3. Degradation Pathways: Investigations into potential degradation pathways help predict the stability of ML358 under various physiological conditions .
Mechanism of Action

The mechanism of action for ML358 primarily revolves around its inhibition of the SKN-1 pathway:

  • Target Interaction: ML358 binds selectively to SKN-1, preventing its activation by upstream signaling molecules involved in oxidative stress responses.
  • Downstream Effects: Inhibition leads to decreased expression of antioxidant genes regulated by SKN-1, thereby modulating cellular responses to oxidative stress and potentially influencing longevity pathways.
  • Biological Outcomes: Studies have shown that treatment with ML358 can lead to increased resistance to oxidative stress in model organisms, suggesting its potential utility in therapies aimed at age-related diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of ML358 contribute significantly to its functionality:

  • Solubility: ML358 exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water, impacting formulation strategies.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH or light.
  • Melting Point: Characterization studies indicate a melting point that can inform storage conditions and formulation approaches.

Key Data

  • Melting Point: Specific melting point data should be referenced from experimental studies.
  • Solubility Profiles: Detailed solubility data can guide formulation development for therapeutic applications .
Applications

ML358 has several promising applications in scientific research and potential therapeutic interventions:

  1. Research Tool: As a selective inhibitor of the SKN-1 pathway, ML358 serves as a valuable tool for studying oxidative stress responses in cellular models.
  2. Therapeutic Potential: Given its role in modulating stress responses, ML358 may have applications in treating neurodegenerative diseases where oxidative stress is implicated.
  3. Longevity Studies: Research into compounds like ML358 contributes to the broader field of longevity science, exploring how modulation of cellular pathways can extend lifespan and improve healthspan.
Discovery & Development of ML358

High-Throughput Screening (HTS) Strategies for Nematode-Specific Targets

The discovery of ML358 originated from an innovative ultra-high-throughput screening (uHTS) platform employing Caenorhabditis elegans as a whole-animal model. This approach utilized a transgenic C. elegans strain expressing a Pgst-4::GFP reporter, where GFP fluorescence directly correlated with activation of the SKN-1 pathway—a master regulator of xenobiotic detoxification and oxidative stress response in nematodes. The assay enabled rapid screening of 364,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) in 1536-well plates, with fluorescence intensity quantified via automated microscopy [3].

Key advantages of this in vivo HTS strategy included:

  • Biological relevance: Detection of compounds modulating SKN-1 within a living organism, accounting for bioavailability and metabolic stability.
  • Throughput optimization: Capability to process >100,000 compounds daily, identifying inhibitors that reduced GFP expression by >70% without cytotoxicity (LC~50~ >64 µM) .
  • Target specificity: Exclusion of general stress-response inhibitors through counterscreens against heat-shock reporters (e.g., Phsp-16.2) .

Table 1: HTS Assay Parameters for ML358 Identification

ParameterValueSignificance
Screening LibraryMLSMR (364,000 compounds)Diverse chemical space coverage
Assay Format1536-well platesMiniaturization for cost efficiency
Primary ReadoutPgst-4::GFP fluorescenceDirect SKN-1 pathway activity measurement
Z' Factor0.7High assay robustness and reliability
Hit Criteria>70% GFP inhibitionBalanced stringency for lead identification

The primary screen yielded 217 initial hits, with the vanillamine-derived scaffold (later optimized to ML358) showing potent inhibition (IC~50~ = 1.2 µM) and minimal off-target effects .

Hit-to-Lead Optimization: Vanillamine-Derived Scaffold Evolution

The initial hit compound (CID 48628130) featured a vanillamine core with moderate SKN-1 inhibition (IC~50~ = 1.2 µM) but suboptimal physicochemical properties. Hit-to-lead optimization focused on two critical phases:

Phase 1: Scaffold refinement

  • R~1~ group optimization: Introduction of a 4-chlorobenzyloxy moiety at the phenolic position increased steric bulk, enhancing target binding affinity by filling a hydrophobic pocket in SKN-1-interacting proteins .
  • Reductive amination: Replacement of the primary amine with cyclopentylamine via sodium triacetoxyborohydride-mediated reductive amination improved membrane permeability (P~app~ > 10 × 10~−6~ cm/s) .

Phase 2: ADMET profiling

  • Solubility enhancement: Ethoxy substitution at the R~2~ position (from methyl to ethyl) elevated aqueous solubility from <10 µM to 103 µM at pH 7.4 .
  • Metabolic stability: The final ML358 structure demonstrated stability in human and mouse liver microsomes (>90% parent compound remaining after 60 min), attributed to reduced susceptibility to cytochrome P450 oxidation .

Table 2: Key Property Improvements from Initial Hit to ML358

PropertyInitial HitML358Optimization Strategy
SKN-1 Inhibition (IC~50~)1.2 µM0.24 µM4-Chlorobenzyloxy substitution
Solubility (PBS, pH 7.4)<10 µM54 µMEthoxy group introduction
cLogP3.84.1Cyclopentylamine incorporation
Microsomal Stability40% remaining>90% remainingBlocking of labile metabolic sites

The synthesis of ML358 was achieved in two steps:

  • Etherification of 3-chloro-4-hydroxy-5-ethoxybenzaldehyde with 4-chlorobenzyl bromide (K~2~CO~3~, CH~3~CN, 70% yield).
  • Reductive amination with cyclopentylamine (NaBH(OAc)~3~, THF/acetic acid, 59% yield) .

Structure-Activity Relationship (SAR) Studies for SKN-1 Pathway Selectivity

SAR analysis of ML358 analogs revealed critical pharmacophore elements governing potency and species selectivity:

Essential substituents:

  • Chloro groups: The 3,5-dichloro pattern on the benzene ring was indispensable for activity. Removal of either chlorine reduced potency 10-fold, likely due to disrupted hydrophobic interactions with target proteins [4].
  • Cyclopentylamine: Saturation and ring size were optimal. Open-chain amines or smaller rings (e.g., cyclopropyl) diminished IC~50~ by >5-fold .

Species selectivity drivers:

  • Benzyloxy linkage: The 4-chlorobenzyl ether moiety conferred >267-fold selectivity for nematode SKN-1 over human NRF2 homologs. Analogs with shorter alkyl chains lost specificity [7].
  • Ethoxy group: Positional isomers (e.g., 2-ethoxy) showed reduced activity in C. elegans while increasing inhibition of human hepatocyte NQO1, indicating its role in discriminating between nematode and mammalian detoxification pathways [7].

Table 3: SAR Summary of Key ML358 Analogs

Modification SiteAnalog StructureIC~50~ (µM)Selectivity vs. Mammalian CellsKey Inference
R~1~ = HRemoval of 4-Cl-benzyloxy>10Not applicableCritical for binding affinity
R~2~ = OCH~3~Methoxy instead of ethoxy1.815-foldReduced solubility & specificity
Amine = cyclohexylSix-membered ring0.9120-foldSteric hindrance lowers potency
Amine = piperidinylHeterocyclic amine3.250-foldReduced metabolic stability

Species selectivity was validated using:

  • In vitro assays showing no cytotoxicity in Fa2N-4 human hepatocytes (LC~50~ >50 µM) .
  • Lack of inhibition of human NRF2-dependent gene expression (NQO1, HO-1) at concentrations effective in nematodes [7].

The SAR data confirmed that ML358 targets a unique monomeric DNA-binding mechanism of SKN-1—absent in mammalian NRF proteins—explaining its nematode specificity [6].

Properties

Product Name

ML358

IUPAC Name

N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]cyclopentanamine;hydrochloride

Molecular Formula

C21H26Cl3NO2

Molecular Weight

430.8 g/mol

InChI

InChI=1S/C21H25Cl2NO2.ClH/c1-2-25-20-12-16(13-24-18-5-3-4-6-18)11-19(23)21(20)26-14-15-7-9-17(22)10-8-15;/h7-12,18,24H,2-6,13-14H2,1H3;1H

InChI Key

ZAMVVVGRBNNUSR-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

ML358; ML-358; ML 358;

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.